9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene

描述

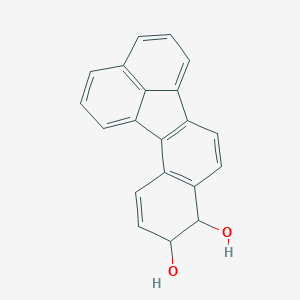

9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene: is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two hydroxyl groups attached to the 9 and 10 positions of the benzo(j)fluoranthene structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene typically involves the reduction of benzo(j)fluoranthene followed by hydroxylation. One common method involves the catalytic hydrogenation of benzo(j)fluoranthene using a palladium catalyst under high pressure and temperature conditions. The resulting dihydro compound is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 9 and 10 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions:

Oxidation: 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene can undergo oxidation reactions to form quinones. Common oxidizing agents include chromium trioxide and potassium dichromate.

Reduction: The compound can be reduced back to benzo(j)fluoranthene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Acetic anhydride in pyridine at room temperature.

Major Products Formed:

Oxidation: Formation of benzo(j)fluoranthene-9,10-quinone.

Reduction: Regeneration of benzo(j)fluoranthene.

Substitution: Formation of esters or ethers depending on the substituent used.

科学研究应用

Toxicological Studies

Research has indicated that 9,10-dihydro-9,10-dihydroxybenzo(j)fluoranthene exhibits mutagenic activity. A study aimed at evaluating the mutagenic potential of various dihydrodiol metabolites of benzo(j)fluoranthene found that this compound contributes significantly to the overall tumorigenic activity associated with PAHs . Such findings are crucial for understanding the mechanisms of PAH-induced carcinogenesis.

Environmental Monitoring

As a PAH, this compound can be found in environmental samples such as soil and water due to its persistence and bioaccumulation potential. It is essential for environmental scientists to monitor levels of this compound to assess pollution levels and potential human exposure risks. The presence of this compound in environmental matrices often indicates contamination from industrial activities, particularly those involving fossil fuels or combustion processes .

Analytical Chemistry

The detection and quantification of this compound in various samples require sophisticated analytical techniques. Methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze PAHs in environmental samples. The development of reliable analytical methods is vital for regulatory compliance and public health assessments .

Case Studies

作用机制

The mechanism of action of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene involves its interaction with cellular components such as DNA and proteins. The hydroxyl groups facilitate the formation of hydrogen bonds with nucleophilic sites on these macromolecules, leading to potential mutagenic effects. The compound can also undergo metabolic activation to form reactive intermediates that can covalently bind to DNA, resulting in genotoxicity .

相似化合物的比较

Benzo(j)fluoranthene: The parent compound without the hydroxyl groups.

9,10-Dihydrobenzo(j)fluoranthene: The reduced form without hydroxyl groups.

9,10-Dihydroxybenzo(a)pyrene: A similar compound with hydroxyl groups on a different polycyclic aromatic hydrocarbon.

Uniqueness: 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is unique due to the specific positioning of the hydroxyl groups, which significantly influences its chemical reactivity and biological interactions. This compound’s ability to undergo various chemical transformations and its potential biological effects make it a valuable subject of study in multiple research fields .

生物活性

9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene (BjF-9,10-Diol) is a polycyclic aromatic hydrocarbon (PAH) known for its complex biological activities, particularly in the context of mutagenicity and carcinogenicity. This compound is a metabolite of benzo(j)fluoranthene and has been the subject of various studies aimed at understanding its health implications.

- Chemical Formula : C20H14O2

- Molecular Weight : 286.33 g/mol

- CAS Number : 1190-68-7

Mutagenicity

Research indicates that this compound exhibits significant mutagenic properties. A study identified it as one of the major mutagenic dihydrodiols formed during the metabolism of benzo(j)fluoranthene. The presence of this compound in biological systems correlates with increased mutagenic activity, suggesting its potential role in DNA damage and subsequent carcinogenesis .

Carcinogenicity

The carcinogenic potential of BjF-9,10-Diol has been evaluated through various animal studies. Notably, it has been shown to induce mammary tumors in rats when administered in specific dosages. In one study, DMSO-treated rats exhibited a 15% incidence of mammary tumors after exposure to diol epoxide metabolites derived from benzo(j)fluoranthene . This indicates that BjF-9,10-Diol may act as a tumor promoter or initiator in certain tissues.

The biological activity of this compound involves its metabolic conversion to reactive intermediates that can form DNA adducts. These adducts disrupt normal cellular processes and can lead to mutations during DNA replication. The electron density distribution within the PAH structure influences its reactivity and subsequent biological effects .

Case Studies

| Study | Organism | Findings |

|---|---|---|

| Gupta et al., 1993 | Workers in rubber factory | Correlation between PAH exposure and respiratory issues; highlighted the importance of PAHs like benzo[a]pyrene in health outcomes. |

| Robinson et al., 1975 | Mice (DBA/2N and AKR/N) | Non-responsive mice showed higher mortality rates when exposed to benzo[a]pyrene compared to responsive mice; linked to metabolic differences affecting toxicity. |

| Badiali et al., 1985 | Patients using anthracene laxatives | Observed increased incidence of melanosis in colon; limitations noted regarding confounding factors in long-term exposure studies. |

Toxicological Profile

The toxicological profile of this compound reveals several health risks associated with exposure:

- Carcinogenic Effects : Classified as possibly carcinogenic to humans by IARC.

- Genotoxic Effects : Induces mutations and DNA damage.

- Reproductive Toxicity : Animal studies suggest potential reproductive harm; effects on offspring observed in maternal exposure scenarios .

Environmental Impact

As a PAH, BjF-9,10-Diol is released into the environment through combustion processes and industrial activities. Its persistence and bioaccumulation potential raise concerns about long-term ecological and human health impacts.

属性

IUPAC Name |

pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,14,16(20),17-nonaene-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-10-9-14-15(20(17)22)8-7-13-12-5-1-3-11-4-2-6-16(18(11)12)19(13)14/h1-10,17,20-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGGAYWYOQVIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C(C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905387 | |

| Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100333-37-7 | |

| Record name | 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100333377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。